

quantitative PCR protocol for IL-17a after MRL-871 treatment

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Application Note and Protocol

Topic: Quantitative PCR Protocol for IL-17A after MRL-871 Treatment

Audience: Researchers, scientists, and drug development professionals.

Introduction

Interleukin-17A (IL-17A) is a pro-inflammatory cytokine central to the pathogenesis of various autoimmune and inflammatory diseases.[1][2] The transcription factor Retinoic Acid Receptor-related Orphan Receptor gamma t (RORyt) is essential for the differentiation of T helper 17 (Th17) cells, the primary producers of IL-17A.[2][3] MRL-871 is a potent, allosteric inverse agonist of RORyt, which has been shown to effectively suppress the production of IL-17A mRNA.[4] This document provides a detailed protocol for quantifying the in vitro effect of MRL-871 on IL-17A gene expression using quantitative Polymerase Chain Reaction (qPCR).

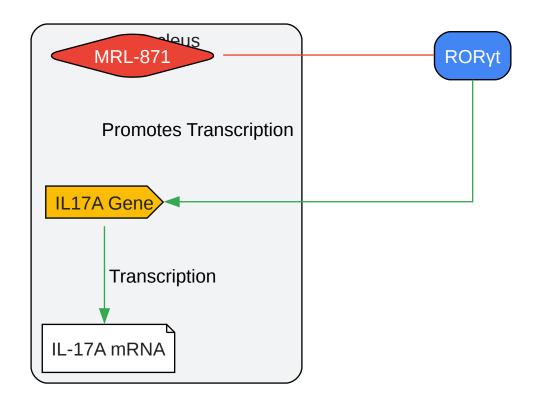
Principle

This protocol outlines the treatment of a suitable cell line (e.g., murine lymphoblast EL4 cells) with **MRL-871**, followed by the quantification of IL-17A messenger RNA (mRNA) levels relative to a stable housekeeping gene. The workflow involves total RNA extraction, reverse transcription to complementary DNA (cDNA), and finally, qPCR analysis. The relative gene expression is calculated using the comparative Cq (2- $\Delta\Delta$ Cq) method, which determines the change in target gene expression in a test sample relative to a calibrator sample.



Signaling Pathway of MRL-871 Action

MRL-871 functions by binding to an allosteric site on the RORyt ligand-binding domain. This binding event destabilizes the active conformation of the receptor, inhibiting its ability to drive the transcription of target genes, most notably Il17a.



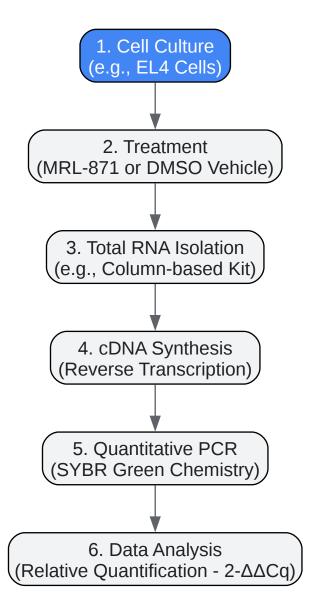
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Caption: MRL-871 allosterically inhibits RORyt, blocking IL-17A gene transcription.

Experimental Workflow

The overall experimental process follows a standard workflow for gene expression analysis from cultured cells.





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Caption: Experimental workflow for qPCR analysis of IL-17A expression.

Materials and Reagents



Reagent/Material	Recommended Supplier			
EL4 Cell Line (Murine Lymphoma)	ATCC			
MRL-871	MedChemExpress			
RPMI-1640 Medium	Gibco			
Fetal Bovine Serum (FBS)	Gibco			
Penicillin-Streptomycin	Gibco			
Dimethyl Sulfoxide (DMSO)	Sigma-Aldrich			
RNA Isolation Kit (e.g., RNeasy Mini Kit)	Qiagen			
High-Capacity cDNA Reverse Transcription Kit	Applied Biosystems			
SYBR Green qPCR Master Mix	Bio-Rad			
qPCR Primers (IL-17A and GAPDH)	Integrated DNA Technologies			
Nuclease-free Water	Thermo Fisher Scientific			
Cell Culture Plates (24-well)	Corning			
qPCR Plates (96-well)	Bio-Rad			

Primer Design: Validated, pre-designed primers for murine II17a and a reference gene (e.g., Gapdh) are recommended. Ensure primers span an exon-exon junction to prevent amplification of genomic DNA.

- mIL-17A Forward: 5'-TCTCATCCAGCAAGAGATCAGG-3'
- mIL-17A Reverse: 5'-CTTGGCCTCAGTGGACTCT-3'
- mGAPDH Forward: 5'-AGGTCGGTGTGAACGGATTTG-3'
- mGAPDH Reverse: 5'-TGTAGACCATGTAGTTGAGGTCA-3'

Experimental Protocol

Step 1: Cell Culture and Treatment



- Culture EL4 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
- Seed 2.5 x 10^5 cells/well into a 24-well plate in a final volume of 500 μ L.
- Prepare a stock solution of MRL-871 in DMSO.
- Treat cells with the desired concentration of MRL-871 (e.g., a final concentration of 10 μM).
- Include a vehicle control group treated with an equivalent volume of DMSO.
- Incubate the cells for 24 hours.

Step 2: Total RNA Isolation

- After incubation, harvest the cells and proceed with total RNA extraction using a column-based kit (e.g., Qiagen RNeasy Mini Kit) according to the manufacturer's protocol.
- Elute the RNA in nuclease-free water.
- Assess RNA quantity and purity (A260/A280 ratio of ~2.0) using a spectrophotometer (e.g., NanoDrop).

Step 3: cDNA Synthesis

- Synthesize cDNA from 1 μg of total RNA using a reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit) following the manufacturer's instructions.
- The resulting cDNA can be diluted (e.g., 1:10) with nuclease-free water for use in the qPCR reaction.

Step 4: Quantitative PCR (qPCR)

• Prepare the qPCR reaction mix in a 96-well qPCR plate. A typical 20 μ L reaction is as follows:



Component	Volume	Final Concentration	
SYBR Green Master Mix (2x)	10 µL	1x	
Forward Primer (10 μM)	0.5 μL	250 nM	
Reverse Primer (10 μM)	0.5 μL	250 nM	
Diluted cDNA Template	4 μL	~10-100 ng	

| Nuclease-free Water | 5 μ L | - |

- Set up reactions for both the target gene (IL-17A) and the reference gene (GAPDH) for each sample. Include a no-template control (NTC) for each primer set.
- Run the plate on a real-time PCR instrument with a standard cycling program:

Step	Temperature	Time	Cycles	
Enzyme Activation	95°C	10 min	1	
Denaturation	95°C	15 sec	40	

| Annealing/Extension | 60°C | 60 sec | |

 Perform a melt curve analysis at the end of the run to verify the specificity of the amplified product.

Data Presentation and Analysis

The relative expression of the IL-17A gene is calculated using the 2- $\Delta\Delta$ Cq method.

- Calculate ΔCq: Normalize the Cq value of the target gene (IL-17A) to the Cq value of the reference gene (GAPDH) for each sample.
 - Δ Cq = Cq(IL-17A) Cq(GAPDH)



- Calculate ΔΔCq: Normalize the ΔCq of the MRL-871 treated sample to the ΔCq of the vehicle control (calibrator) sample.
 - $\Delta\Delta$ Cq = Δ Cq(Treated) Δ Cq(Control)
- Calculate Fold Change: Determine the relative expression level.
 - Fold Change = $2-\Delta\Delta$ Cq

Data Summary Table:

Treatme nt Group	Target Gene	Cq (Mean)	Referen ce Gene	Cq (Mean)	ΔCq	ΔΔCq	Fold Change (2- ΔΔCq)
Vehicle (DMSO)	IL-17A	Value	GAPDH	Value	Δ Cq(Con trol)	0	1.0
MRL-871 (10 μM)	IL-17A	Value	GAPDH	Value	ΔCq(Tre ated)	Value	Value

Expected Results: Treatment with **MRL-871** is expected to yield a higher Cq value for IL-17A compared to the vehicle control, indicating lower initial mRNA levels. This will result in a Fold Change value significantly less than 1, demonstrating potent inhibition of IL-17A expression. A previous study showed a 48-fold reduction in IL-17A mRNA in EL4 cells treated with 10 μ M **MRL-871** for 24 hours.

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